

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one physical properties

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Compound of Interest

Compound Name:	3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one
Cat. No.:	B573006

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An In-depth Technical Guide to the Physical Properties of **3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one**

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound **3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data from various sources, presenting it in a structured format for ease of reference and use in a laboratory setting.

Compound Identity

Systematic Name: **3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one** CAS Number: 1215205-35-8[1][2]

This compound belongs to the class of substituted pyridinones, which are heterocyclic compounds of interest in medicinal chemistry and materials science. The presence of a bromine atom, a trifluoromethyl group, and an N-methylated pyridinone core suggests its potential utility as a versatile building block in the synthesis of more complex molecules.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one**. It is important to note that while some properties are well-documented, others such as melting point, boiling point, and solubility are not consistently reported across public domains and commercial supplier specifications.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ BrF ₃ NO	[2] [3]
Molecular Weight	256.022 g/mol	[3]
Appearance	Solid	[3]
Purity	≥95-97%	[2] [3] [4] [5]
InChI Key	FTCGYBIUAXXLHH- UHFFFAOYSA-N	[3]

Storage Conditions: Recommended storage is at room temperature.[\[2\]](#)

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one** are not extensively available in the public literature. However, standard analytical techniques would be employed for their characterization.

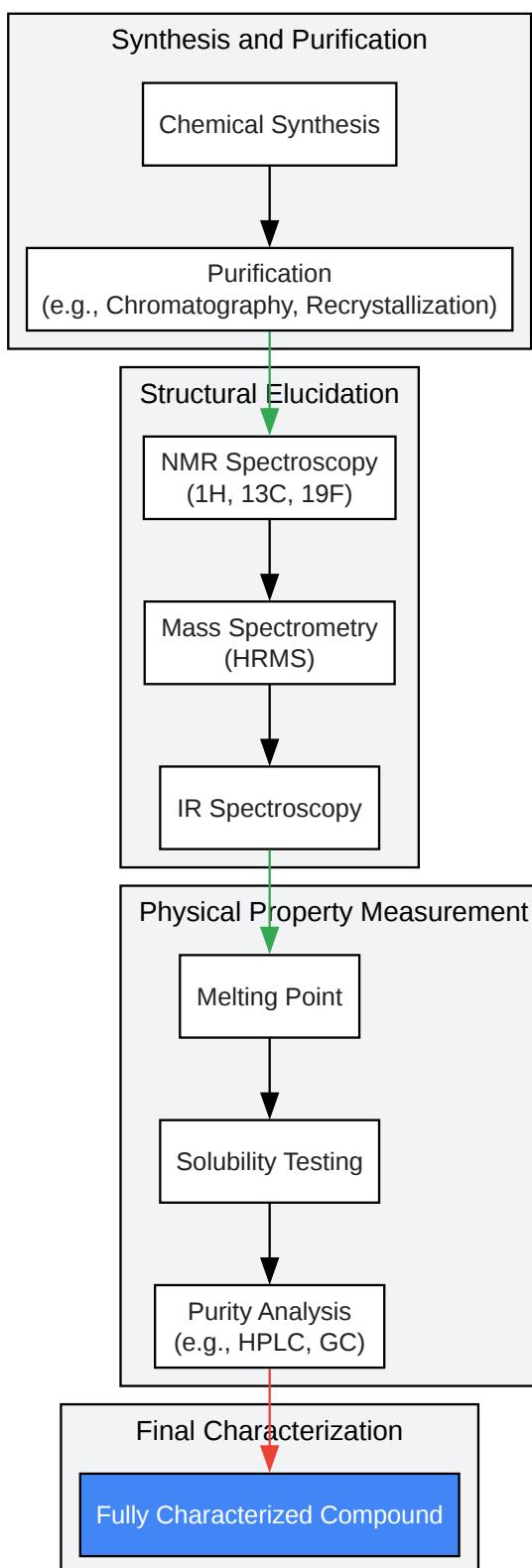
General Methodology for Physical Property Determination:

- Melting Point: A calibrated melting point apparatus would be used. A small sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
- Purity Determination (by HPLC): High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of a compound.
 - Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column, and an autosampler.

- Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid) is typically used.
- Analysis: The compound is dissolved in a suitable solvent (e.g., acetonitrile) and injected into the HPLC. The purity is determined by the relative area of the main peak compared to any impurity peaks.
- Structural Confirmation (by NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure.
 - ^1H NMR: Provides information on the number and environment of hydrogen atoms.
 - ^{13}C NMR: Provides information on the carbon skeleton.
 - ^{19}F NMR: Is particularly useful for fluorine-containing compounds like this one, confirming the trifluoromethyl group.
 - Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Logical Workflow Visualization

The following diagram illustrates a general workflow for the physical and chemical characterization of a novel synthetic compound like **3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one**.



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Caption: General workflow for the characterization of a synthetic chemical compound.

Conclusion

3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one is a halogenated and fluorinated pyridinone derivative for which basic physical and chemical identifiers are available, primarily from commercial suppliers. While key data such as its molecular formula and weight are established, more detailed experimental data like melting and boiling points are not consistently reported. The characterization of this compound would follow standard analytical chemistry protocols, including chromatographic and spectroscopic methods, to fully elucidate its physical properties and confirm its structure. Researchers utilizing this compound should consider performing their own analytical characterization to ensure its suitability for their specific applications.

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